amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 321392-07-8](/img/structure/B2567838.png)
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C27H17ClF3N5O4 and its molecular weight is 567.91. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diketopyrrolopyrroles (DPPs) Applications
Diketopyrrolopyrroles are known for their wide applications in the field of high-quality pigments and electronics. They are utilized in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging due to their excellent optical properties. The relationship between their structure and optical properties has been critically reviewed, revealing that modifications in the DPP chromophore can lead to significant changes in both linear and nonlinear optical properties, including strong bathochromic shifts in absorption and increased two-photon absorption cross-sections. The straightforward synthesis, good stability, and near-unity fluorescence quantum yield make DPPs valuable for future technological applications (Grzybowski & Gryko, 2015).
Pyrrolidine in Drug Discovery
Pyrrolidine rings are widely utilized in medicinal chemistry to derive compounds for treating human diseases. The saturated scaffold of pyrrolidine allows efficient exploration of the pharmacophore space, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine diones, play a crucial role in designing new compounds with various biological profiles. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, demonstrating the importance of pyrrolidine in the development of new pharmaceuticals (Li Petri et al., 2021).
Pyrazolines in Heterocyclic Chemistry
The synthesis and chemistry of hexasubstituted pyrazolines have been extensively explored due to their unique structural features and potential applications. Pyrazolines serve as intermediates for the synthesis of various heterocycles, such as cyclopropanes, and exhibit potential as oxygen-atom transfer reagents. The thermal decomposition of certain pyrazoline derivatives can produce β-keto radicals, leading to the synthesis of 3-hydroxy-1,2-dioxolanes. This highlights the versatility of pyrazolines in synthetic chemistry and their potential for developing new chemical entities with biological significance (Baumstark et al., 2013).
Eigenschaften
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(1-hydroxy-3-oxoinden-2-yl)-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17ClF3N5O4/c1-35(24-15(28)10-12(11-33-24)27(29,30)31)36-25(39)17-18(26(36)40)21(34-20(17)16-8-4-5-9-32-16)19-22(37)13-6-2-3-7-14(13)23(19)38/h2-11,17-18,20,37H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGIGAOWBYRMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3C(C2=O)C(=NC3C4=CC=CC=N4)C5=C(C6=CC=CC=C6C5=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17ClF3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2567755.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-phenylacrylamide](/img/structure/B2567756.png)
![1-(prop-2-yn-1-yl)-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2567757.png)
![2-Methoxyethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567760.png)
![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2567761.png)
![5-(3-fluoro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567762.png)
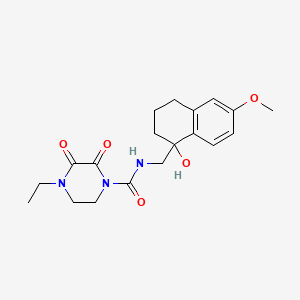
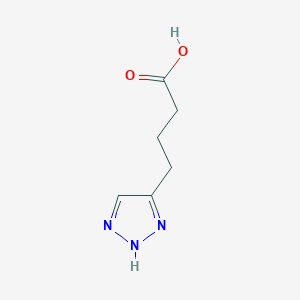
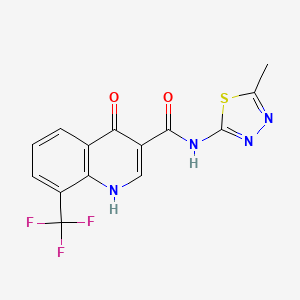
![1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2567767.png)
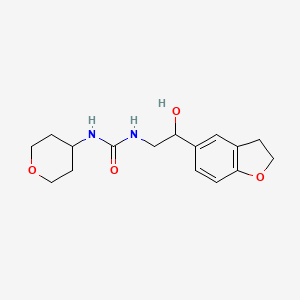
![2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2567771.png)
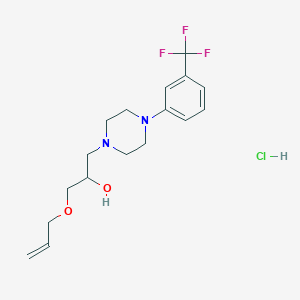
![5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2567773.png)